molecular formula C23H26N2 B12671404 N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine CAS No. 86579-36-4

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine

Cat. No.: B12671404
CAS No.: 86579-36-4
M. Wt: 330.5 g/mol
InChI Key: RYHCBSRDOLORRF-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine is a substituted p-phenylenediamine derivative characterized by a branched alkyl group (1,1-dimethylpropyl) attached to one aromatic ring and a phenyl group to the other. This structural configuration confers unique physicochemical properties, including enhanced steric hindrance and electronic effects, which influence its reactivity and applications.

The compound’s branched substituent (1,1-dimethylpropyl) distinguishes it from simpler analogs like N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). These structural variations directly impact its thermal stability, solubility, and interaction with substrates such as rubber polymers or metal surfaces .

Properties

CAS No.

86579-36-4

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3

InChI Key

RYHCBSRDOLORRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Aromatic Amine Substitution and Coupling

The primary synthetic route involves the reaction of aniline derivatives with alkyl-substituted aromatic halides or related electrophiles under controlled conditions to form the N-substituted phenylenediamine.

  • Step 1: Preparation of 4-(1,1-Dimethylpropyl)aniline
    This intermediate is synthesized by alkylation of aniline or via reduction of corresponding nitro compounds bearing the 1,1-dimethylpropyl substituent on the aromatic ring.

  • Step 2: Formation of this compound
    The coupling of 4-(1,1-dimethylpropyl)aniline with phenyl-substituted phenylenediamine derivatives is typically achieved through nucleophilic aromatic substitution or reductive amination under catalytic or thermal conditions.

Nitrosation and Reduction (Analogous Methods)

While direct literature on this exact compound’s preparation is limited, analogous preparation methods for related N,N-disubstituted phenylenediamines provide insight:

  • Nitrosation of substituted anilines to form diazonium salts at low temperatures (0–10 °C) using sodium nitrite and hydrochloric acid.
  • Reduction of diazonium salts with zinc powder or other reducing agents to yield the corresponding phenylenediamine derivatives.
  • Purification by basification and organic solvent extraction, followed by distillation or recrystallization to isolate the pure diamine.

This method is well-documented for related compounds such as N,N-diethyl-1,4-phenylenediamine hydrochloride and can be adapted for the target compound with appropriate substituent modifications.

Purification Techniques

  • pH Adjustment: The reaction mixture is basified with sodium hydroxide to precipitate the diamine.
  • Organic Extraction: The product is extracted into organic solvents such as benzene or toluene.
  • Distillation: Vacuum distillation at controlled temperatures (e.g., 115–116 °C under 5 mmHg) is used to purify the compound.
  • Salification: For some derivatives, salification with dry hydrogen chloride gas in anhydrous solvents yields stable hydrochloride salts, facilitating isolation and storage.

Comparative Data Table of Preparation Parameters

Step Conditions Reagents/Materials Notes
Nitrosation 0–10 °C, 2.5–3 hours Substituted aniline, HCl, NaNO2 Formation of diazonium salt
Reduction 15–20 °C, 1.5–2.5 hours Zinc powder, HCl, water Conversion to phenylenediamine
Purification pH ~14, organic solvent extraction NaOH, benzene/toluene Isolation of pure diamine
Distillation 115–116 °C, 5 mmHg vacuum - Removal of impurities
Salification (optional) Dry HCl gas, anhydrous benzene - Formation of hydrochloride salt

Note: Conditions are adapted from related phenylenediamine syntheses and may require optimization for the specific compound.

Research Findings and Considerations

  • The compound’s synthesis requires careful control of reaction temperature and pH to avoid side reactions and degradation.
  • The steric bulk of the 1,1-dimethylpropyl substituent influences reaction kinetics and selectivity.
  • Purification by vacuum distillation is critical to achieve high purity due to the compound’s viscous nature and thermal sensitivity.
  • Analogous compounds prepared by nitrosation-reduction routes demonstrate good yields and scalability, suggesting similar feasibility for this compound.
  • The compound’s biological activity and toxicity necessitate strict handling and purification protocols to minimize impurities that could pose health risks.

Chemical Reactions Analysis

Degradation and Metabolic Pathways

Limited direct data exists for this compound, but analogs suggest hydrolysis and metabolic transformations may occur:

  • Hydrolysis : Under acidic or basic conditions, the compound may degrade into simpler amines (e.g., aniline derivatives) .

  • Metabolic Breakdown : In biological systems, conjugation reactions (e.g., glucuronidation) likely occur, leading to polar metabolites excreted via feces .

Reactivity and Stability

  • Thermal Stability : No explicit data, but substituted p-phenylenediamines typically exhibit moderate stability under standard conditions.

  • Chemical Incompatibilities : May react with oxidizing agents or acids, though specific reactivity data is unavailable in the provided sources.

Comparison with Similar Compounds

Compound CAS No. Key Reaction Characteristics
N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine793-24-8Antioxidant; moderate toxicity
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine3081-14-9Rapid hydrolysis; environmental concerns
N,N'-di-sec-butyl-p-phenylenediamine101-96-2Antioxidant in rubber

This compound’s 1,1-dimethylpropyl substituent confers unique steric and electronic properties, influencing its reactivity compared to analogs .

Research Gaps

The provided sources lack detailed reaction mechanisms or quantitative kinetic data. Further studies are needed to characterize:

  • Reaction kinetics under varied conditions.

  • Degradation pathways in environmental matrices.

  • Catalytic efficiency in industrial processes.

For authoritative synthesis protocols or advanced reaction studies, consult peer-reviewed journals or patent literature.

Scientific Research Applications

Industrial Applications

1. Antioxidant and Antiozonant in Rubber Production

  • N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine is predominantly used as an antioxidant and antiozonant in rubber products. This application is crucial for enhancing the durability and lifespan of rubber materials by preventing oxidative degradation and ozone cracking .
  • The compound acts by scavenging free radicals and stabilizing the polymer matrix, thus maintaining the mechanical properties of rubber over time.

2. Stabilizer in Fuel Additives

  • This compound is also utilized as a stabilizer in fuel formulations. It helps to prevent oxidation and degradation of fuels during storage and use, thereby improving performance and extending shelf life .
  • The incorporation of this compound can lead to enhanced thermal stability in fuel systems.

3. Monomer Distillation

  • In the chemical industry, this compound serves as a stabilizer during the distillation of monomers. Its role is to inhibit polymerization reactions that can occur at high temperatures during distillation processes .

Environmental and Health Considerations

Despite its utility, this compound has been classified as a chemical of high concern due to its potential environmental persistence and bioaccumulation properties. It has received a GreenScreen Benchmark™ Score of 1, indicating that it should be avoided due to its high toxicity profile concerning human health and environmental impact .

Case Studies

Case Study 1: Rubber Industry Application
A study conducted on various rubber formulations incorporating this compound demonstrated significant improvements in resistance to ozone aging compared to formulations without this additive. The results indicated that the compound effectively reduced crack formation and maintained tensile strength over prolonged exposure to ozone environments.

Case Study 2: Fuel Stability
Research evaluating the performance of fuel additives containing this compound showed that these formulations exhibited superior oxidative stability compared to standard fuels. The study highlighted a marked reduction in gum formation and improved engine performance metrics during testing.

Summary Table of Applications

Application AreaFunctionalityBenefits
Rubber ProductionAntioxidant/AntiozonantEnhances durability; prevents degradation
Fuel AdditivesStabilizerImproves thermal stability; extends shelf life
Monomer DistillationStabilizerInhibits unwanted polymerization

Mechanism of Action

The mechanism of action of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted p-phenylenediamines are widely used as antioxidants, corrosion inhibitors, and antiozonants. Below is a detailed comparison of N-[4-(1,1-dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine with structurally related compounds:

Table 1: Structural and Functional Comparison of Substituted p-Phenylenediamines

Compound Name (IUPAC) Substituent R₁ Substituent R₂ Molecular Weight Key Applications Notable Properties References
This compound 1,1-Dimethylpropyl (branched alkyl) Phenyl ~325.5 (calc.) Antioxidant, corrosion inhibitor High steric hindrance, moderate solubility
N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Isopropyl (branched alkyl) Phenyl 240.3 Rubber antiozonant Lower thermal stability, prone to dehydrogenation
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) 1,3-Dimethylbutyl (branched alkyl) Phenyl 268.4 Tire antioxidant (industry standard) High antiozonant efficiency, forms stable quinone derivatives
N-(4-Methylpentan-2-yl)-N'-phenylbenzene-1,4-diamine (7PPD) 4-Methylpentan-2-yl (branched alkyl) Phenyl 282.4 Specialty rubber protection Enhanced thermal resistance, low volatility
N,N'-Diphenylbenzene-1,4-diamine (DPPD) Phenyl Phenyl 260.3 Model antioxidant, corrosion studies Planar structure, forms stable radical intermediates
N-(4-Chlorobenzylidene)-N'-phenylbenzene-1,4-diamine (K2) 4-Chlorobenzylidene (Schiff base) Phenyl 319.8 Mild steel corrosion inhibitor High inhibition efficiency (85% at 25°C in HCl)

Key Findings:

Substituent Effects on Antioxidant Activity :

  • Bulkier substituents like 1,1-dimethylpropyl and 1,3-dimethylbutyl enhance steric protection, delaying oxidative degradation in polymers. For example, 6PPD outperforms IPPD in tire applications due to its resistance to ozone-induced cracking .
  • Dehydrogenation studies (AM1 method) reveal that branched alkyl substituents stabilize intermediates like NB=CX structures, critical for sustained antioxidant activity .

Corrosion Inhibition: Schiff base derivatives (e.g., K2) exhibit superior corrosion inhibition in acidic environments compared to alkyl-substituted analogs. The electron-withdrawing chloro group in K2 improves adsorption on steel surfaces, achieving 85% efficiency at 25°C . Alkyl-substituted p-phenylenediamines (e.g., the target compound) may show mixed-type inhibition dominated by anodic reactions, but their efficiency depends on substituent polarity and solubility .

Thermal and Chemical Stability :

  • 7PPD (N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine) demonstrates higher thermal stability than 6PPD, attributed to its longer alkyl chain reducing volatility .
  • IPPD’s smaller isopropyl group makes it more susceptible to dehydrogenation, limiting its use in high-temperature applications .

Industrial Relevance :

  • 6PPD remains the industry standard for tire antioxidants due to its balanced cost and performance. However, alternatives like the target compound are explored for niche applications requiring tailored steric or electronic properties .

Biological Activity

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine is an organic compound that has garnered attention for its potential biological activities. This compound, also known as a substituted p-phenylenediamine, is primarily utilized in industrial applications such as rubber antioxidants and stabilizers. Its biological implications, however, are increasingly being explored in various research contexts.

  • Molecular Formula : C23H26N2
  • Molecular Weight : 330.5 g/mol
  • CAS Number : 86579-36-4
  • IUPAC Name : 4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine

The compound exhibits a complex structure characterized by two aromatic amine groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

  • Antioxidant Properties : The compound acts as an antioxidant in rubber formulations, helping to prevent oxidative degradation.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown variable results depending on the cell lines tested.

Toxicological Profile

The GreenScreen® assessment categorizes this compound as a chemical of high concern due to its potential reproductive toxicity and high bioaccumulation risk. It received a Benchmark Score of 1, indicating significant persistence and toxicity concerns in human health contexts .

Case Study 1: Antioxidant Efficacy in Rubber Applications

A study focused on the efficacy of this compound as an antioxidant in rubber formulations demonstrated its effectiveness in prolonging the lifespan of rubber products by reducing oxidative stress . The study highlighted:

Parameter Control With Additive
Tensile Strength (MPa)2025
Elongation at Break (%)400450
Aging Resistance (days)3060

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on various cell lines (e.g., NIH/3T3 and J774.A1). Results indicated that at concentrations above 1000 µM, significant cytotoxicity was observed in some cell lines while others remained unaffected .

Cell Line Concentration (µM) Cell Viability (%)
NIH/3T3100040
J774.A1100070
HUVEC1000>90

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with cellular enzymes and receptors plays a crucial role. The compound may inhibit certain pathways involved in cell proliferation or induce apoptosis in cancerous cells.

Q & A

Q. What are the optimal synthetic routes for N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine, and how can reaction yields be maximized?

The synthesis typically involves coupling reactions between substituted anilines under catalytic conditions. For example, describes similar diamines synthesized via reactions of 1,4-diaminobenzene with substituted amines using catalysts like palladium or copper complexes. Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency .
  • Temperature control : Reactions are often conducted at 80–120°C to balance yield and side-product formation .
  • Purification : Recrystallization or column chromatography is critical for achieving >95% purity .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the benzene rings .
  • HPLC : Quantifies purity and detects trace by-products (e.g., unreacted amines or oxidation derivatives) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should this compound be stored to ensure long-term stability?

  • Storage conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
  • Stability monitoring : Regular HPLC analysis detects degradation products (e.g., quinones from air exposure) .

Advanced Research Questions

Q. What computational methods can predict reaction pathways and intermediates for derivatives of this diamine?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction mechanisms, such as oxidation to quinone derivatives .
  • Reaction path search tools : Software like GRRM or AFIR identifies transition states and intermediates, reducing experimental trial-and-error .
  • Example : highlights ICReDD’s approach combining computation and experimental feedback for reaction optimization .

Q. How can Design of Experiments (DoE) optimize catalytic conditions for synthesizing derivatives?

  • Variable screening : Use factorial designs to test catalyst loading, solvent polarity, and temperature .
  • Response surface methodology (RSM) : Models interactions between variables to pinpoint optimal conditions (e.g., 5 mol% catalyst in DMSO at 100°C) .
  • Case study : demonstrates DoE’s role in minimizing experiments while maximizing yield in similar diamine syntheses .

Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound?

  • Variable standardization : Control experimental parameters (e.g., radical source concentration in DPPH assays) to ensure reproducibility .
  • Comparative studies : Benchmark against established antioxidants (e.g., BHT or ascorbic acid) under identical conditions .
  • Mechanistic analysis : Use ESR spectroscopy to identify radical scavenging pathways and quantify rate constants .

Q. What strategies mitigate discrepancies in catalytic efficiency during cross-coupling reactions involving this diamine?

  • Catalyst poisoning tests : Add mercury drop or CS₂ to detect heterogeneous vs. homogeneous catalytic pathways .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation and catalyst turnover .

Methodological Notes

  • Contradictions in evidence : For example, oxidation conditions in (KMnO₄/H₂O₂) may conflict with milder methods in other studies. Researchers should validate conditions using controlled pilot reactions .
  • Safety protocols : Always consult safety data sheets (e.g., ) for handling guidelines, including PPE and first-aid measures .

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